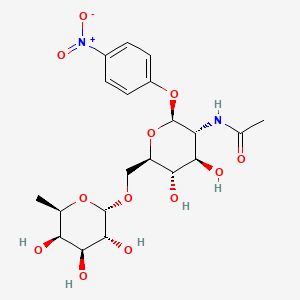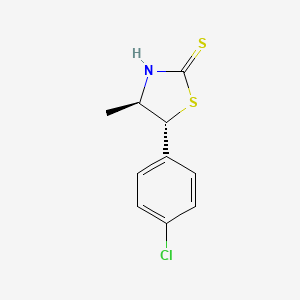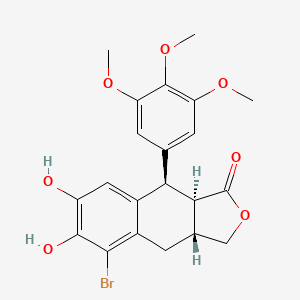
5-Bromo-6,7-demethylenedeoxypodophyllotoxin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6,7-demethylenedeoxypodophyllotoxin is a derivative of 6,7-Demethylenedeoxypodophyllotoxin, which itself is a metabolite of 4-Deoxypodophyllotoxin. 4-Deoxypodophyllotoxin is a medicinal herb product isolated from Anthriscus sylvestris Hoffm
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6,7-demethylenedeoxypodophyllotoxin typically involves the bromination of 6,7-Demethylenedeoxypodophyllotoxin. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar principles to laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6,7-demethylenedeoxypodophyllotoxin can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
5-Bromo-6,7-demethylenedeoxypodophyllotoxin has several scientific research applications, including:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including anticancer and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cancer.
Industry: It may be used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5-Bromo-6,7-demethylenedeoxypodophyllotoxin involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors involved in cell growth and proliferation. This can lead to the induction of apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Demethylenedeoxypodophyllotoxin
- 4-Deoxypodophyllotoxin
- Podophyllotoxin
Uniqueness
5-Bromo-6,7-demethylenedeoxypodophyllotoxin is unique due to the presence of the bromine atom, which can significantly alter its chemical and biological properties compared to its non-brominated counterparts. This modification can enhance its potency, selectivity, and pharmacokinetic properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C21H21BrO7 |
|---|---|
Molecular Weight |
465.3 g/mol |
IUPAC Name |
(3aR,9R,9aR)-5-bromo-6,7-dihydroxy-9-(3,4,5-trimethoxyphenyl)-3a,4,9,9a-tetrahydro-3H-benzo[f][2]benzofuran-1-one |
InChI |
InChI=1S/C21H21BrO7/c1-26-14-5-9(6-15(27-2)20(14)28-3)16-11-7-13(23)19(24)18(22)12(11)4-10-8-29-21(25)17(10)16/h5-7,10,16-17,23-24H,4,8H2,1-3H3/t10-,16+,17-/m0/s1 |
InChI Key |
LAZVAOGUDDOIMH-HKJPBSJPSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@@H](CC4=C(C(=C(C=C24)O)O)Br)COC3=O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3C(CC4=C(C(=C(C=C24)O)O)Br)COC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



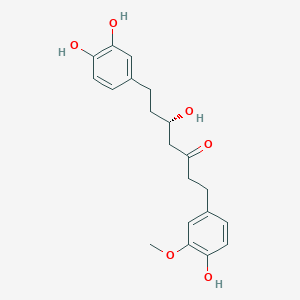
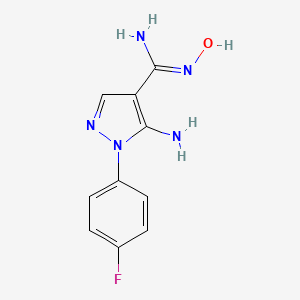
![(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethyl-1-methylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B13410603.png)
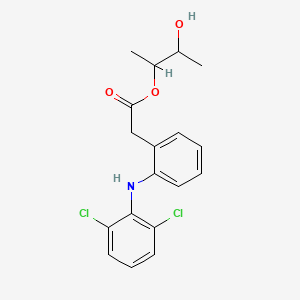
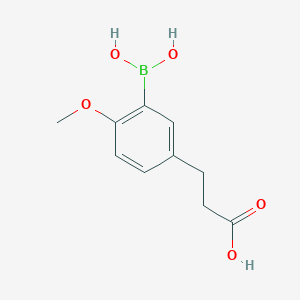
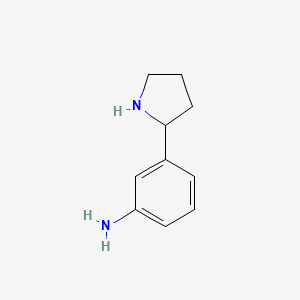
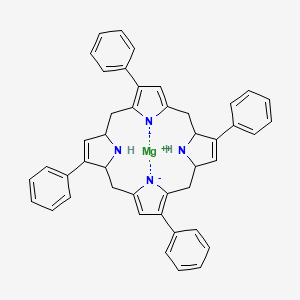
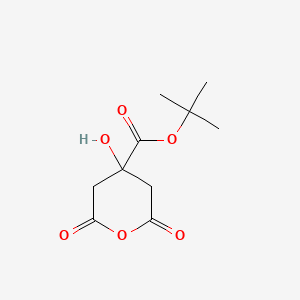
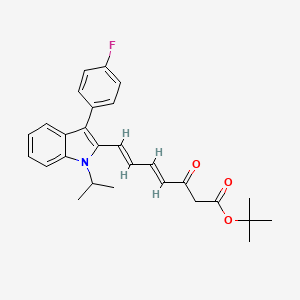
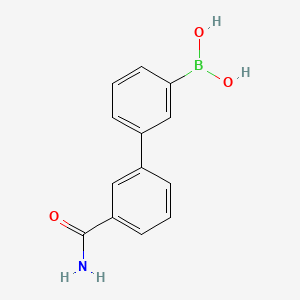
![(3aR)-1-Butyltetrahydro-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B13410650.png)
